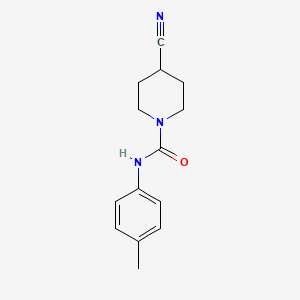

4-Cyano-N-(p-tolyl)piperidine-1-carboxamide

Description

4-Cyano-N-(p-tolyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a cyano (-CN) group at the 4-position of the piperidine ring and a para-tolyl (p-tolyl) group attached to the carboxamide nitrogen. This compound belongs to a broader class of piperidine carboxamides, which are widely studied for their pharmacological and biochemical properties, including enzyme inhibition, antimicrobial activity, and anesthetic effects . The structural uniqueness of this compound lies in the combination of the electron-withdrawing cyano group and the hydrophobic p-tolyl moiety, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-cyano-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-2-4-13(5-3-11)16-14(18)17-8-6-12(10-15)7-9-17/h2-5,12H,6-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXGRHJFJXFCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(p-tolyl)piperidine-1-carboxamide typically involves the reaction of p-toluidine with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of p-toluidine and the carboxylic acid chloride group of piperidine-1-carboxylic acid chloride. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed in substitution reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction of the cyano group results in the formation of primary amines.

Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

4-Cyano-N-(p-tolyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Cyano-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The cyano group and p-tolyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Piperidine Ring

The piperidine ring’s substituents significantly impact physicochemical and biological properties. Key analogs include:

Key Observations :

Variations in the Aryl Group (N-Substituent)

The para-tolyl group is critical for bioactivity. Comparisons with other aryl substituents:

Key Observations :

Pharmacological Profiles

Enzyme Inhibition

- 15-LOX Inhibition: Triazole-substituted analogs (e.g., 7e, IC₅₀ = 4.2 μM) outperform cyano derivatives in 15-LOX inhibition, suggesting the mercapto-triazole moiety is critical .

- TNF-α Inhibition: The p-tolyl group in this compound is essential; replacing it with 4-chloro or 4-bromo groups reduces activity by >50% .

Local Anesthetic Activity

- N-(2-Oxo-2-(p-tolylamino)ethyl)piperidine-1-carboxamide (4h) shows superior infiltration anesthetic activity (ED₅₀ = 0.8 mM) with low hepatotoxicity, comparable to the cyano analog .

Biological Activity

4-Cyano-N-(p-tolyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyano group and a p-tolyl group. Its molecular formula is C13H14N2O, and it has notable lipophilicity due to the p-tolyl group, which may enhance its permeability across biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The cyano group can facilitate binding interactions that modulate enzyme activity, while the piperidine structure contributes to the compound's stability and bioavailability.

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties. A study evaluated its effects on colon cancer cell lines, demonstrating that it could inhibit cell proliferation through apoptosis induction. The compound showed significant activity against cell lines with mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene, suggesting potential for targeted cancer therapy .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of this compound. It was found to exhibit inhibitory effects against various pathogens, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were measured, showing effectiveness comparable to established antibiotics .

Table 1: Biological Activity Summary

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of colon cancer cell lines | |

| Antimicrobial | Significant inhibition of pathogens |

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was tested on colon cancer cell lines with APC mutations. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Histological analysis revealed increased apoptosis markers in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's MIC values ranged from 0.5 to 2 μg/mL, showcasing its potential as a new antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.